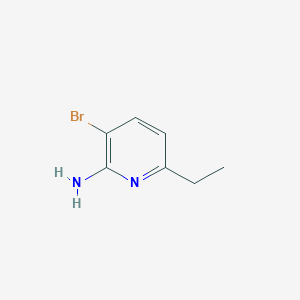

3-Bromo-6-ethylpyridin-2-amine

Description

Significance of Halogenated Pyridine (B92270) Amines in Organic Synthesis

Halogenated pyridine amines are a particularly important subclass of pyridine derivatives. The presence of both a halogen atom and an amine group on the pyridine ring provides multiple reactive sites for further chemical transformations. nih.gov The halogen atom, typically bromine or chlorine, serves as a valuable handle for cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions are instrumental in constructing complex molecular architectures from simpler building blocks. mdpi.com

The amine group, on the other hand, can be acylated, alkylated, or participate in condensation reactions to build larger, more functionalized molecules. acs.org This dual reactivity makes halogenated pyridine amines highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govchemrxiv.org The specific positioning of the halogen and amine groups on the pyridine ring also influences the regioselectivity of subsequent reactions, allowing for precise control over the final product's structure. nih.gov

Research Context of 3-Bromo-6-ethylpyridin-2-amine as a Synthetic Intermediate

Within the family of halogenated pyridine amines, this compound has emerged as a key synthetic intermediate. Its structure, featuring a bromine atom at the 3-position, an amine group at the 2-position, and an ethyl group at the 6-position, offers a unique combination of steric and electronic properties that chemists can exploit. The bromine atom is strategically placed for participation in various cross-coupling reactions, while the amine group provides a site for nucleophilic attack or further functionalization.

The ethyl group at the 6-position can influence the molecule's solubility and steric environment, which can be advantageous in directing the outcome of chemical reactions. This specific arrangement of functional groups makes this compound a valuable precursor for the synthesis of a range of more complex substituted pyridines.

Scope of Current Academic Research on this compound

Current academic research on this compound and related compounds primarily focuses on its application in the development of novel bioactive molecules and functional materials. For instance, derivatives of bromo-aminopyridines are being investigated for their potential as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS), which is a target for treating various neurological disorders. nih.gov

Researchers are actively exploring new synthetic methodologies to efficiently produce substituted pyridines from precursors like this compound. These studies often involve the optimization of reaction conditions for cross-coupling reactions to achieve higher yields and greater selectivity. The resulting novel pyridine derivatives are then screened for various biological activities, including antimicrobial and anticancer properties. smolecule.com

Below is a data table summarizing the key properties of this compound and a related compound.

| Property | This compound | 3-Bromo-6-chloro-N-methylpyridin-2-amine |

| CAS Number | Not explicitly found | 1845690-58-5 sigmaaldrich.com |

| Molecular Formula | C7H9BrN2 | C6H6BrClN2 sigmaaldrich.com |

| Molecular Weight | 201.07 g/mol | 221.48 g/mol sigmaaldrich.com |

| Boiling Point | Not explicitly found | 288.6±40.0 °C at 760 mmHg sigmaaldrich.com |

| Physical Form | Not explicitly found | Liquid sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

3-bromo-6-ethylpyridin-2-amine |

InChI |

InChI=1S/C7H9BrN2/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3,(H2,9,10) |

InChI Key |

LAAYKYFESYQFIA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C=C1)Br)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 3 Bromo 6 Ethylpyridin 2 Amine

Reactions at the Bromine Center

The bromine atom at the 3-position of the pyridine (B92270) ring is a versatile handle for introducing molecular complexity. It readily participates in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The bromine atom on the electron-deficient pyridine ring can be displaced by a variety of strong nucleophiles. smolecule.comsmolecule.com In these nucleophilic aromatic substitution (SNAr) reactions, the bromine atom acts as a leaving group. The reactivity can be influenced by reaction conditions and the nature of the nucleophile. Common nucleophiles that can displace the bromine include alkoxides, thiols, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 3-methoxy-6-ethylpyridin-2-amine, while reaction with a thiol like sodium thiophenoxide could produce 3-(phenylthio)-6-ethylpyridin-2-amine.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxy-6-ethylpyridin-2-amine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-6-ethylpyridin-2-amine |

| Amine | Morpholine | 3-(Morpholin-4-yl)-6-ethylpyridin-2-amine |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds at the bromine center. smolecule.com The bromine atom on 3-Bromo-6-ethylpyridin-2-amine serves as an excellent electrophilic partner in these transformations, enabling the creation of complex molecular architectures. nbinno.com

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-pyridine with an organoboron compound, typically an arylboronic acid, to form a new carbon-carbon bond. It is widely used for synthesizing biaryl compounds. ambeed.com

Sonogashira Coupling: This reaction involves coupling the bromo-pyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C(sp)-C(sp²) bond. smolecule.comrsc.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromo-pyridine with an amine in the presence of a palladium catalyst.

The Suzuki-Miyaura cross-coupling reaction is particularly effective for the synthesis of biaryl and heterobiaryl structures from this compound. smolecule.com By reacting the compound with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base, a wide array of substituted pyridine derivatives can be accessed. nih.gov This methodology is foundational in medicinal chemistry for creating libraries of compounds for structure-activity relationship studies. mdpi.com

Table 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

| Arylboronic Acid | Catalyst/Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Ethyl-3-phenylpyridin-2-amine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Ethyl-3-(thiophen-2-yl)pyridin-2-amine |

Cross-Coupling Transformations for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Reactivity of the Amino Group in Derivatization

The primary amino group at the 2-position is nucleophilic and can be readily derivatized through various reactions. smolecule.com This functional group is crucial for linking the pyridine scaffold to other molecular fragments.

Common derivatization reactions include:

Acylation/Amidation: The amino group reacts with acylating agents like acid chlorides or anhydrides to form stable amide bonds. mdpi.com For example, treatment with acetyl chloride in the presence of a base would yield N-(3-Bromo-6-ethylpyridin-2-yl)acetamide.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Reductive Amination: The amino group can react with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Table 3: Derivatization of the Amino Group

| Reaction Type | Reagent | Product |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(3-Bromo-6-ethylpyridin-2-yl)acetamide |

| Sulfonylation | Tosyl Chloride (TsCl) | N-(3-Bromo-6-ethylpyridin-2-yl)-4-methylbenzenesulfonamide |

| Urea Formation | Phenyl isocyanate | 1-(3-Bromo-6-ethylpyridin-2-yl)-3-phenylurea |

Oxidation and Reduction Chemistry of Pyridine Amines

The pyridine ring and its substituents can undergo both oxidation and reduction reactions under specific conditions. smolecule.comevitachem.com These transformations can alter the electronic properties and subsequent reactivity of the molecule.

For instance, the bromine atom can be removed through catalytic hydrogenation (reduction), a process known as hydrodebromination, which would yield 6-ethylpyridin-2-amine.

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. evitachem.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. bme.hu The formation of the N-oxide significantly alters the electronic nature of the pyridine ring, increasing its susceptibility to certain nucleophilic and electrophilic substitution reactions. The N-oxide functionality is also a key feature in various biologically active molecules. bme.hu

Table 4: N-Oxide Formation

| Starting Material | Oxidizing Agent | Product |

| This compound | Hydrogen Peroxide (H₂O₂) / Acetic Acid | This compound 1-oxide |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide |

Isomerization Studies in Halogenated Pyridines

Isomerization reactions in halogenated pyridines, particularly bromopyridines, represent a powerful tool for synthetic chemists. These reactions allow for the conversion of a readily available regioisomer into a different, often more synthetically valuable one. The study of these transformations provides deep insights into reaction mechanisms and the factors that control selectivity. While direct isomerization studies on this compound are not prominent, the extensive research on simpler 3-bromopyridines provides a strong framework for understanding its potential reactivity.

The isomerization of aryl halides, including bromopyridines, can be facilitated by strong bases. amazonaws.com This process is distinct from simple nucleophilic aromatic substitution and often involves the formation of highly reactive, transient intermediates known as hetarynes (in this case, pyridynes).

The generally accepted mechanism for the base-catalyzed isomerization of a 3-bromopyridine (B30812) to a 4-bromopyridine (B75155) proceeds through a 3,4-pyridyne intermediate. amazonaws.com The key steps are:

Deprotonation: A strong base abstracts a proton from the C4 position, which is the most acidic C-H bond adjacent to the bromine atom. The presence of the electron-withdrawing bromine atom enhances the acidity of this proton.

Halide Elimination: The resulting pyridyl anion rapidly eliminates the bromide ion to form a strained, highly reactive 3,4-pyridyne intermediate.

Protonation/Halide Addition: The pyridyne can then be re-protonated or undergo addition of a halide ion. In the context of isomerization, the re-addition of a bromide ion (which is present in the reaction medium from the elimination step or can be added) can occur at either C3 or C4 of the pyridyne. This process can lead to a mixture of isomers. amazonaws.com

Mechanistic studies have shown that non-nucleophilic organic superbases or strong hydroxide (B78521) bases in the presence of a crown ether can effectively catalyze this isomerization. amazonaws.com The process allows for the interconversion of isomers, such as 3-bromobenzotrifluoride (B45179) and 4-bromobenzotrifluoride, demonstrating the migratory potential of the halogen atom. amazonaws.com

| Starting Material | Base/Conditions | Observed Isomers | Key Intermediate | Reference |

| 3-Bromopyridine | KOH / 18-crown-6, DMAc | 4-Bromopyridine | 3,4-Pyridyne | amazonaws.com |

| 5-Bromo-2-methylpyridine | P4-t-Bu, 1,4-dioxane | 4-Bromo-2-methylpyridine | 3,4-Pyridyne | amazonaws.com |

| 1,2-Dibromobenzene | P4-t-Bu, 1,4-dioxane | 1,3-Dibromobenzene, 1,4-Dibromobenzene | Benzynes | amazonaws.com |

| 2-Bromobenzotrifluoride | P4-t-Bu, 1,4-dioxane | 3-Bromobenzotrifluoride, 4-Bromobenzotrifluoride | Benzynes | amazonaws.com |

This table illustrates the general principle of base-catalyzed aryl halide isomerization across various substrates.

For this compound, the presence of the amino group at C2 and the ethyl group at C6 would influence the acidity of the ring protons and potentially the stability and subsequent reactivity of the pyridyne intermediate. The amino group is strongly electron-donating, which could disfavor the initial deprotonation step at C4 compared to an unsubstituted 3-bromopyridine. However, under forcing basic conditions, the formation of a pyridyne intermediate remains a plausible pathway for isomerization.

Controlling the regioselectivity of reactions involving pyridyne intermediates is a significant synthetic challenge. In the absence of directing groups, nucleophilic attack on an unsymmetrical pyridyne like 3,4-pyridyne often yields a mixture of products. nih.gov However, modern synthetic strategies have been developed to control where the incoming group adds, or in the case of isomerization, to favor the formation of a specific regioisomer.

One powerful strategy combines base-catalyzed isomerization with a selective interception of one of the intermediates. For example, the isomerization of 3-bromopyridines to 4-bromopyridines can be coupled with a subsequent nucleophilic aromatic substitution (SNAr) reaction. amazonaws.com The 4-bromo isomer is often more susceptible to SNAr than the 3-bromo isomer. By performing the reaction in the presence of a nucleophile (like an alcohol or an amine), the 4-bromo isomer is consumed as it is formed, driving the equilibrium towards the 4-substituted product. This tandem isomerization/substitution approach enables the synthesis of 4-substituted pyridines from readily available 3-bromo precursors with high selectivity. amazonaws.com

The regioselectivity of reactions on pyridynes can also be governed by the strategic placement of other substituents on the ring, which can distort the aryne bond and influence the electronic character of the two carbons involved. nih.gov For instance, the presence of a chloride at the C2 position has been shown to direct the regioselectivity of cycloaddition reactions with 3,4-pyridynes. nih.gov This principle, known as the aryne distortion model, allows for the rational design of substrates to achieve high levels of control. nih.gov

| Reaction Type | Substrate | Reagents | Outcome | Control Factor | Reference |

| Tandem Isomerization/Etherification | 3-Bromopyridine | 2-Ethyl-1-hexanol, KOH, 18-crown-6 | Selective formation of 4-alkoxypyridine | Facile SNAr of the 4-bromo intermediate | amazonaws.com |

| Tandem Isomerization/Amination | 3-Bromopyridine | Indoline, KOH, 18-crown-6 | Selective formation of 4-aminopyridine | Facile SNAr of the 4-bromo intermediate | amazonaws.com |

| Cycloaddition | 2-Chloro-3-bromo-pyridine (precursor to 2-chloro-3,4-pyridyne) | Furan | Regioselective cycloaddition | Electronic distortion by C2-chloro group | nih.gov |

This table provides examples of how regioselectivity is controlled in reactions involving the isomerization or generation of pyridyne intermediates.

In the case of this compound, the electronic effects of the amino and ethyl groups would be critical in directing the regioselectivity of any potential isomerization or subsequent functionalization reactions. Alternative strategies for achieving regioselective functionalization, such as those proceeding through Zincke imine intermediates, also offer powerful methods for producing specific halopyridine isomers that might be inaccessible through classical electrophilic substitution. nsf.govresearchgate.netchemrxiv.org

Advanced Spectroscopic Characterization of 3 Bromo 6 Ethylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis of 3-Bromo-6-ethylpyridin-2-amine, specific signals corresponding to each unique proton in the molecule are expected. The ethyl group at the 6-position would present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling with each other. The two aromatic protons on the pyridine (B92270) ring are expected to appear as doublets, coupling with each other. The amine (-NH₂) protons typically appear as a broad singlet, though its chemical shift and appearance can be influenced by solvent and concentration.

The electron-donating amino group and the electron-withdrawing bromine atom significantly influence the chemical shifts of the aromatic protons. The proton at position 4 is expected to be downfield from the proton at position 5.

Table 1: Predicted ¹H NMR Data for this compound Note: Predicted values are based on standard chemical shift increments for substituted pyridine rings. Actual experimental values may vary.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyridine-H (Position 4) | 7.4 - 7.6 | Doublet (d) | ~8.0 | 1H |

| Pyridine-H (Position 5) | 6.5 - 6.7 | Doublet (d) | ~8.0 | 1H |

| Amine (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | - | 2H |

| Methylene (-CH₂) | 2.6 - 2.8 | Quartet (q) | ~7.5 | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

A standard ¹³C NMR spectrum of this compound would display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The positions of these signals are determined by the electronic environment of each carbon atom. The carbon atom bonded to the bromine (C3) is expected to have a chemical shift in the range typical for brominated aromatic carbons. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound Note: Predicted values are based on standard chemical shifts for substituted pyridines. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-NH₂) | 158 - 162 |

| C3 (C-Br) | 105 - 110 |

| C4 | 140 - 144 |

| C5 | 112 - 116 |

| C6 (C-CH₂CH₃) | 155 - 159 |

| Methylene (-CH₂) | 25 - 30 |

Advanced 2D NMR Experiments for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of the ethyl group by showing a cross-peak between the signals of the -CH₂ and -CH₃ protons. It would also show a correlation between the two aromatic protons at positions 4 and 5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign which proton signal corresponds to which aromatic carbon (C4-H4 and C5-H5) and to assign the aliphatic -CH₂ and -CH₃ signals to their respective protons.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₉BrN₂), the nominal molecular weight is 201 atomic mass units. A key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity.

Fragmentation analysis provides insight into the compound's structure. Common fragmentation pathways for this compound would likely include the loss of the ethyl group or components of it.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated mass.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes include:

N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration typically appears in the lower frequency (fingerprint) region of the spectrum, usually between 500 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For pyridine derivatives, the FTIR spectrum reveals characteristic peaks corresponding to the stretching and bending vibrations of the pyridine ring, the amino group (NH₂), and the alkyl substituents. While specific FTIR data for this compound is not extensively documented in publicly available literature, analysis of the closely related compound, 2-Amino-3-bromo-6-methylpyridine, provides valuable comparative insights. nih.gov The ethyl group in the target compound would primarily introduce additional C-H stretching and bending vibrations compared to the methyl analogue.

The key vibrational modes for aminopyridines are influenced by the electronic effects of the substituents. The amino group typically shows symmetric and asymmetric N-H stretching vibrations. The pyridine ring exhibits characteristic C-H stretching, C=C and C=N stretching, and ring breathing vibrations. The presence of the bromine atom and the ethyl group will shift these frequencies due to their mass and electronic effects.

Table 1: Characteristic FTIR Vibrational Frequencies for a Related Compound (2-Amino-3-bromo-6-methylpyridine)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3400-3300 | N-H Stretching | Asymmetric and Symmetric |

| ~3100-3000 | C-H Stretching | Aromatic |

| ~2980-2850 | C-H Stretching | Aliphatic (Methyl/Ethyl) |

| ~1640 | N-H Bending | Scissoring |

| ~1600 | C=C & C=N Stretching | Ring Vibration |

| ~1470 | C-H Bending | Aliphatic (Methyl/Ethyl) |

| ~1100-1000 | C-Br Stretching |

Note: This table is based on typical values for substituted pyridines and data for 2-Amino-3-bromo-6-methylpyridine. nih.gov The exact peak positions for this compound may vary.

Raman Spectroscopy Techniques

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring vibrations and the C-Br bond. As with FTIR, specific data for the title compound is scarce, but data from 2-Amino-3-bromo-6-methylpyridine can be used for comparison. nih.gov

The key Raman bands would include the ring breathing mode, which is often a strong and characteristic peak for pyridine derivatives, as well as stretching vibrations of the C-C, C-N, and C-Br bonds. The ethyl group would contribute to the aliphatic C-H stretching region. researchgate.net

Table 2: Expected Raman Shifts for this compound based on Analogues

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H Stretching |

| ~2980-2850 | Aliphatic C-H Stretching |

| ~1600 | Ring C=C & C=N Stretching |

| ~1000 | Ring Breathing Mode |

Note: This table is based on general spectroscopic principles and data available for similar compounds like 2-Amino-3-bromo-6-methylpyridine. nih.govresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic absorption spectroscopy, or UV-Vis, investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum reveals information about the energy levels of the molecular orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π→π* and n→π* transitions. researchgate.netacs.org

The π→π* transitions, usually found at shorter wavelengths (higher energy), involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the pyridine ring. acs.org The n→π* transitions, which are generally weaker and appear at longer wavelengths (lower energy), involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom of the amino group or the pyridine ring) to a π* anti-bonding orbital. researchgate.net The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the pyridine ring. nih.govresearchgate.net The bromo, ethyl, and amino groups on this compound would all influence the electronic structure and thus the resulting UV-Vis spectrum.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. arabjchem.org

While a specific crystal structure for this compound is not reported in the surveyed literature, studies on similar molecules, such as 2-bromo-6-hydrazinylpyridine (B1342697) and other halogenated pyridines, demonstrate the power of this technique. iucr.org For this compound, a crystallographic analysis would reveal the planarity of the pyridine ring, the specific conformations of the ethyl and amino groups, and how the molecules pack in the crystal lattice. Intermolecular hydrogen bonds involving the amino group (N-H···N) are expected to be a significant feature in the crystal packing. iucr.org The analysis would also precisely measure the C-Br, C-N, and C-C bond lengths, providing experimental data to compare with theoretical calculations.

Comparative Analysis of Experimental and Simulated Spectroscopic Data

In modern chemical analysis, a powerful approach is to combine experimental spectroscopic measurements with theoretical calculations, often using Density Functional Theory (DFT). researchgate.netresearchgate.net This comparative method allows for a more detailed and accurate assignment of vibrational and electronic spectra.

The process involves optimizing the molecular geometry of the compound (e.g., this compound) using a specific level of theory and basis set (like B3LYP/6-311G(d,p)). researchgate.net From this optimized geometry, theoretical vibrational frequencies (FTIR and Raman) and electronic transition energies (UV-Vis) can be calculated.

Researchers then compare the calculated spectra with the experimental ones. researchgate.net Often, the calculated vibrational frequencies are scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net A good agreement between the scaled theoretical frequencies and the experimental peak positions confirms the molecular structure and the accuracy of the vibrational assignments. researchgate.net This approach has been successfully applied to many substituted pyridine derivatives, providing deep insights into their structural and electronic properties. mdpi.comeurjchem.com Such a study on this compound would definitively assign its spectral features and provide a validated computational model for predicting its properties.

Computational Chemistry and Theoretical Investigations of 3 Bromo 6 Ethylpyridin 2 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the structure-property relationships in molecular systems. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), to solve the quantum mechanical equations that describe the electronic structure of the molecule. arabjchem.orgresearchgate.neteurjchem.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 3-Bromo-6-ethylpyridin-2-amine, the pyridine (B92270) ring is expected to be largely planar, which is a characteristic feature of aromatic heterocycles. The substituents—a bromine atom, an ethyl group, and an amino group—will influence the final geometry through steric and electronic effects.

A crucial aspect of the geometry of this compound is the rotational freedom of the ethyl group and the potential for different orientations of the amino group's hydrogen atoms. Conformational analysis is performed to identify the global minimum energy structure, which represents the most stable conformer of the molecule. researchgate.neteurjchem.comresearchgate.net This involves calculating the energy for various rotational angles (dihedral angles) of the flexible groups to locate the lowest energy state. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine Ring (Illustrative) This table presents typical bond length and angle values derived from DFT calculations on similar substituted pyridine structures, as direct experimental data for the title compound is not available.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-Br | ~1.89 Å | |

| C-NH₂ | ~1.37 Å | |

| C-CH₂CH₃ | ~1.52 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| N-C-C (ring) | ~123° | |

| C-C-Br | ~120° | |

| C-C-NH₂ | ~121° |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netacs.org Each calculated frequency represents a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. tandfonline.com The theoretical vibrational spectra are valuable for assigning the bands in experimentally recorded spectra. mdpi.com

It is a known issue that theoretical frequencies calculated with harmonic approximations are often slightly higher than experimental values. arabjchem.org To correct for this, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. arabjchem.orgresearchgate.net A detailed analysis of the Potential Energy Distribution (PED) is also performed to quantify the contribution of individual bond stretches and angle bends to each vibrational mode. mdpi.com

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound Assignments are based on characteristic frequencies for functional groups found in similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Assignment |

| N-H Asymmetric Stretch | ~3500 cm⁻¹ | Stretching of the N-H bonds in the amino group. |

| N-H Symmetric Stretch | ~3400 cm⁻¹ | Stretching of the N-H bonds in the amino group. |

| Aromatic C-H Stretch | ~3100 cm⁻¹ | Stretching of C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretch | ~2970 cm⁻¹ | Asymmetric and symmetric stretching of C-H in the ethyl group. |

| C=C, C=N Ring Stretch | 1400-1600 cm⁻¹ | Vibrations of the pyridine ring framework. |

| C-N Stretch | ~1300 cm⁻¹ | Stretching of the C-NH₂ bond. |

| C-Br Stretch | ~650 cm⁻¹ | Stretching of the Carbon-Bromine bond. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. mdpi.commdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would likely be distributed over the aromatic ring system.

Table 3: Representative Frontier Molecular Orbital Energies for a Substituted Bromo-Aminopyridine Values are illustrative and based on DFT calculations for analogous compounds.

| Parameter | Value (eV) |

| E(HOMO) | ~ -5.8 eV |

| E(LUMO) | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electron density distribution and reactive sites of a molecule. mdpi.commdpi.com The MEP surface is colored based on its electrostatic potential value, providing a guide to the molecule's electrophilic and nucleophilic regions.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. For this compound, these would be concentrated around the electronegative nitrogen atoms of the pyridine ring and the amino group. iucr.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group. iucr.org

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map for this compound would show a complex surface reflecting the combined electronic effects of the electron-donating amino and ethyl groups and the electronegative bromine atom and pyridine nitrogen.

The dipole moment is a measure of the net polarity of a molecule, arising from the asymmetrical distribution of charge. mdpi.com DFT calculations provide a precise value for the magnitude and direction of the molecular dipole moment. For this compound, the presence of multiple substituents with different electronegativities (Br, N, C, H) results in a significant net dipole moment. This value is important for understanding the molecule's interaction with polar solvents and its behavior in an electric field. Calculations on similar substituted pyridines have shown dipole moments in the range of 2 to 4 Debye. mdpi.comresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify the chemical reactivity and stability of the molecule. mdpi.comresearchgate.net These indices provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. (I ≈ -E_HOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -E_LUMO)

Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I - A) / 2) A harder molecule has a larger HOMO-LUMO gap. mdpi.comresearchgate.net

Chemical Potential (μ): The escaping tendency of electrons from a system. (μ = -(I + A) / 2) mdpi.com

Electronegativity (χ): The power of an atom to attract electrons. (χ = (I + A) / 2)

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. (ω = μ² / 2η) mdpi.comresearchgate.net

These descriptors collectively provide a comprehensive profile of the molecule's electronic stability and propensity to engage in electron-transfer processes.

Table 4: Calculated Quantum Chemical Descriptors for this compound (Illustrative) Values are derived from the representative FMO energies in Table 3.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| Ionization Potential | I | -E(HOMO) | 5.80 |

| Electron Affinity | A | -E(LUMO) | 1.20 |

| Chemical Hardness | η | (I - A) / 2 | 2.30 |

| Chemical Potential | μ | -(I + A) / 2 | -3.50 |

| Electronegativity | χ | (I + A) / 2 | 3.50 |

| Electrophilicity Index | ω | μ² / 2η | 2.66 |

Mulliken Charge Analysis and Atomic Charge Distribution

In this compound, the distribution of atomic charges is significantly influenced by the various substituents on the pyridine ring. The nitrogen atom within the pyridine ring and the nitrogen of the amino group are typically regions of negative charge due to their high electronegativity. Conversely, the hydrogen atoms of the amino group and the ethyl group generally exhibit positive charges. The bromine atom, being highly electronegative, carries a negative charge and influences the charge on the adjacent carbon atom.

Theoretical calculations, often employing Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-311++G(d,p), are used to determine these charges. researchgate.net The analysis of Mulliken atomic charges helps in identifying the electrophilic and nucleophilic sites within the molecule. researchgate.net For instance, the negative charges are often concentrated around nitrogen and bromine atoms, while positive charges are located on the amino group's hydrogens, indicating their potential for electrophilic attack and hydrogen bonding, respectively. researchgate.net

Table 1: Illustrative Mulliken Atomic Charges for this compound (Theoretical)

| Atom | Charge (a.u.) |

| N(1) (Pyridine) | -0.5 to -0.7 |

| C(2) | +0.2 to +0.4 |

| N(7) (Amino) | -0.8 to -1.0 |

| C(3) | +0.1 to +0.3 |

| Br(8) | -0.1 to -0.3 |

| C(4) | -0.2 to -0.4 |

| C(5) | -0.1 to -0.3 |

| C(6) | +0.1 to +0.3 |

| C(Ethyl) | -0.2 to -0.5 |

| H(Amino) | +0.3 to +0.5 |

| H(Ethyl) | +0.1 to +0.3 |

| H(Ring) | +0.1 to +0.3 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Theoretical Spectroscopy Simulations

Computational methods are invaluable for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These simulations provide a powerful link between the molecular structure and its spectroscopic signature.

GIAO Method for NMR Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. tandfonline.comresearchgate.net By computing the magnetic shielding tensors for each nucleus, the GIAO method can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy, especially when paired with DFT methods like B3LYP. tandfonline.comwu.ac.th

For this compound, theoretical NMR predictions can help in the assignment of experimental spectra. The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the carbon atom attached to the bromine (C3) would be expected to show a characteristic shift due to the halogen's influence. Similarly, the carbons and protons of the ethyl group and the aromatic protons on the pyridine ring will have distinct chemical shifts that can be calculated and compared with experimental data. dergipark.org.tr The use of a suitable solvent in the calculations, such as DMSO or chloroform, can improve the correlation between theoretical and experimental values. tandfonline.comresearchgate.net

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 | 158-162 | Data not available | - | - |

| C3 | 105-110 | Data not available | - | - |

| C4 | 138-142 | Data not available | 7.0-7.5 | Data not available |

| C5 | 115-120 | Data not available | 6.5-7.0 | Data not available |

| C6 | 155-160 | Data not available | - | - |

| Ethyl-CH₂ | 25-30 | Data not available | 2.5-3.0 | Data not available |

| Ethyl-CH₃ | 12-16 | Data not available | 1.0-1.5 | Data not available |

| NH₂ | - | - | 5.0-6.0 | Data not available |

TD-DFT for UV-Vis Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption spectra, such as UV-Vis spectra. researchgate.netpau.edu.tr It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. tandfonline.com

For this compound, TD-DFT calculations can predict the electronic transitions, typically π→π* and n→π* transitions, that give rise to its UV-Vis absorption bands. The solvent environment can significantly influence the spectrum, and this can be modeled using methods like the Polarizable Continuum Model (PCM). The simulations can help identify the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. researchgate.net It is a powerful tool for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.

In this compound, NBO analysis can quantify the delocalization of electron density from lone pairs (e.g., on the nitrogen and bromine atoms) and bonding orbitals into empty antibonding orbitals. These interactions, represented as donor-acceptor interactions, are associated with stabilization energies. For example, the interaction between the lone pair of the amino nitrogen and the π* antibonding orbitals of the pyridine ring indicates the delocalization of the lone pair into the ring, contributing to its electronic stability and influencing its chemical properties. researchgate.net The analysis can also shed light on the nature of the C-Br bond and other key intramolecular interactions.

In Silico Molecular Interaction Studies for Design Principles

In silico molecular interaction studies are essential for rational drug design and materials science. These computational techniques predict how a molecule, such as this compound, might interact with a biological target or other molecules.

Ligand-Target Binding Prediction Methodologies

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. mdpi.comresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For this compound, molecular docking studies could be employed to investigate its potential to bind to various biological targets, such as enzymes or receptors. For example, studies have shown that similar aminopyridine scaffolds can interact with kinase active sites. The docking process involves placing the ligand in the binding site of the target and evaluating the interaction energy based on a scoring function. The results can reveal key interactions, such as hydrogen bonds formed by the amino group or halogen bonds involving the bromine atom, which contribute to the binding affinity. mdpi.com These insights are fundamental for the design of new, more potent and selective molecules based on the this compound scaffold. For instance, fragments of similar molecules have been shown to bind to the Nsp3 macrodomain of SARS-CoV-2. pdbj.org

Elucidation of Molecular Recognition Mechanisms

The understanding of how a molecule like this compound interacts with biological targets is fundamental to its development in medicinal chemistry. While direct experimental data on its binding modes are not extensively available, computational chemistry provides powerful tools to elucidate its potential molecular recognition mechanisms. These theoretical investigations focus on the molecule's electronic and structural properties, which govern its non-covalent interactions with protein receptors or enzymes.

At the core of these investigations is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.comtandfonline.commdpi.com DFT studies on related brominated pyridine derivatives have been instrumental in understanding their chemical reactivity and interaction potential. tandfonline.comtandfonline.com For this compound, DFT calculations can be employed to determine key characteristics such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The molecular electrostatic potential (MEP) map is particularly insightful, as it visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com For this compound, the electronegative bromine atom and the nitrogen atoms of the pyridine ring and the amine group are expected to create distinct regions of negative electrostatic potential. These areas are likely to be primary sites for attractive interactions with positively charged or hydrogen bond donor residues in a biological target. Conversely, the ethyl group and the aromatic ring's hydrogen atoms would constitute regions of neutral or slightly positive potential, suitable for engaging in hydrophobic or van der Waals interactions. mdpi.com

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's reactivity and ability to participate in charge-transfer interactions. tandfonline.commdpi.com The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. A smaller energy gap suggests higher reactivity, which can be crucial for covalent interactions or for forming strong charge-transfer complexes within a binding pocket.

Furthermore, molecular docking simulations can be performed to predict the preferred binding orientation of this compound within the active site of a specific protein target. tandfonline.comtandfonline.comresearchgate.net These simulations use scoring functions to estimate the binding affinity and analyze the pattern of intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts. tandfonline.comtandfonline.com For instance, the amino group of the compound is a potential hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition for its importance in ligand-protein binding.

Table 1: Hypothetical Interaction Profile of this compound in a Protein Binding Site

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue in Protein |

| Hydrogen Bond Donor | 2-amino group (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Pyridine Nitrogen (N1) | Arginine, Lysine, Serine, Threonine |

| Halogen Bond | 3-bromo group (-Br) | Carbonyl oxygen of backbone or side chain |

| Hydrophobic Interaction | 6-ethyl group (-CH2CH3), Pyridine ring | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

These computational approaches, by providing a detailed picture of the molecule's interaction capabilities, are invaluable for rational drug design, allowing for the optimization of binding affinity and selectivity. uni-halle.denih.gov

Computational Approaches to Blood-Brain Barrier Permeability Prediction

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that restricts the passage of most compounds from the bloodstream into the brain. nih.govfrontiersin.org Predicting whether a molecule like this compound can permeate this barrier is a key challenge in drug development, and computational models are increasingly used for this purpose. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are the predominant computational tools for predicting BBB permeability. frontiersin.orgmdpi.comresearchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, in this case, its ability to cross the BBB, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB) or the permeability-surface area product (logPS). nih.govfrontiersin.org

The predictive power of QSAR models relies on molecular descriptors, which are numerical values that quantify various physicochemical properties of a molecule. mdpi.comscielo.br For this compound, several key descriptors would be calculated to build a predictive model for its BBB permeability:

Lipophilicity: Generally, a higher lipophilicity, often calculated as the logarithm of the octanol-water partition coefficient (logP), is associated with increased passive diffusion across the lipid membranes of the BBB. scielo.brnih.gov However, an optimal range exists, as excessively high lipophilicity can lead to non-specific binding and reduced bioavailability.

Polar Surface Area (PSA): This descriptor is defined as the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. scielo.brmdpi.com A lower PSA is generally correlated with better BBB penetration, as it indicates a less polar molecule that is more compatible with the lipid environment of the barrier. nih.gov

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily. While not a strict rule, a molecular weight of less than 400-500 Da is often cited as a favorable characteristic for CNS drugs. frontiersin.orgnih.gov

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors in a molecule influences its interaction with water and its ability to partition into a lipid membrane. A lower number of hydrogen bonds is generally preferred for better BBB permeability. mdpi.comnih.gov

Molecular Shape and Size: Descriptors related to the three-dimensional structure of the molecule, such as molecular volume and flexibility (e.g., number of rotatable bonds), also play a role in its ability to navigate the tight junctions of the BBB. mdpi.com

Machine learning algorithms, such as multiple linear regression, support vector machines, and decision trees, are often employed to build the QSAR models using these descriptors. nih.gov These models are trained on a dataset of compounds with experimentally determined BBB permeability and can then be used to predict the permeability of new, untested molecules like this compound. nih.gov

Table 2: Hypothetical Calculated Descriptors for BBB Permeability of this compound

| Descriptor | Hypothetical Value | Implication for BBB Permeability |

| Molecular Weight ( g/mol ) | 202.06 | Favorable (within typical range for CNS drugs) |

| Calculated logP (XLOGP3) | ~2.5 | Favorable (indicates good lipophilicity) |

| Topological Polar Surface Area (TPSA) (Ų) | ~40-50 | Moderately favorable |

| Number of Hydrogen Bond Donors | 1 (from -NH2) | Favorable (low number) |

| Number of Hydrogen Bond Acceptors | 2 (from N in pyridine and -NH2) | Favorable (low number) |

| Number of Rotatable Bonds | 1 (C-C bond of ethyl group) | Favorable (low flexibility) |

These computational predictions provide a valuable, cost-effective initial screening to assess the potential of this compound as a CNS-active compound, guiding further experimental validation. nih.govfrontiersin.org

Advanced Applications of 3 Bromo 6 Ethylpyridin 2 Amine in Organic and Materials Synthesis Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups makes 3-Bromo-6-ethylpyridin-2-amine a highly effective intermediate for constructing more complex molecular architectures. The bromine atom at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, a common strategy in the synthesis of pharmaceutical and agrochemical targets. guidechem.com

For instance, in processes analogous to those using similar bromo-aminopyridines, the bromine atom can be coupled with various arylboronic acids to create new carbon-carbon bonds. mdpi.com Furthermore, the amino group at the 2-position and the bromine at the 3-position can be involved in cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are scaffolds of medicinal interest. mdpi.com The compound's reactivity allows it to serve as a foundational component, enabling chemists to build molecular complexity in a controlled and predictable manner.

Development of Novel Pyridine-Based Chemical Scaffolds

The development of novel chemical scaffolds is a primary objective in drug discovery and materials science, as new core structures can lead to compounds with unique biological activities or physical properties. This compound is an excellent starting point for creating such scaffolds. Its inherent functionalities allow for transformations that generate more elaborate heterocyclic systems.

Researchers have used structurally related bromo-aminopyridines to synthesize a variety of fused ring systems. For example, through multi-step sequences that may involve reaction at both the amino and bromo positions, it is possible to construct fused bicyclic and tricyclic scaffolds. mdpi.comrsc.org One such transformation involves the reaction of the amino group followed by an intramolecular cyclization involving the bromine atom, a strategy used to access frameworks like pyrazolo[3,4-c]pyridines. rsc.org These novel scaffolds can then be further functionalized, providing a diverse library of compounds for screening in biological assays or for testing in material applications.

Synthesis of Derivatives for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com this compound is an ideal platform for such investigations due to the ease with which its substituents can be modified.

Systematic modification of the this compound structure allows for a thorough exploration of a molecule's chemical space. The three main points of diversity—the bromine atom, the ethyl group, and the amino group—can be independently altered to probe their influence on a compound's properties.

Modification at the 3-Position: The bromine atom is the most versatile handle for modification, typically via palladium-catalyzed cross-coupling reactions. It can be replaced with a wide array of substituents to modulate steric and electronic properties. mdpi.com

Modification at the 6-Position: While the ethyl group is less readily modified post-synthesis, a library of analogs can be created by starting with different 6-alkyl-3-bromopyridin-2-amines. This allows for tuning the lipophilicity and size of this part of the molecule. acs.org

The following interactive table outlines potential modifications and their rationale in SAR studies.

| Position of Modification | Type of Reaction | Example of New Group | Rationale for Modification |

| 3-Position (Bromo) | Suzuki Coupling | Phenyl, Thiophene | Explore interactions in aromatic binding pockets. mdpi.com |

| 3-Position (Bromo) | Buchwald-Hartwig Amination | Morpholine, Piperazine | Introduce basic centers, improve solubility. |

| 6-Position (Ethyl) | De novo synthesis | Methyl, Isopropyl, Cyclopropyl | Modulate lipophilicity and steric bulk. acs.org |

| 2-Position (Amino) | Acylation | Acetamide | Neutralize basicity, introduce H-bond acceptor. mdpi.com |

| 2-Position (Amino) | Reductive Amination | N-methyl, N-ethyl | Introduce substituted amines, alter H-bond donor capacity. acs.org |

The modifications described above directly impact how a molecule interacts with its biological target, a concept known as molecular recognition. The 2-aminopyridine (B139424) motif is a well-established "hinge-binder" in many kinase inhibitors, where the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor and the amino group acts as a hydrogen bond donor, forming critical interactions with the protein backbone. mdpi.com

Application in the Design and Synthesis of Organic Electronic Materials

The field of organic electronics leverages carbon-based molecules and polymers for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the constituent molecules are paramount for device performance.

Halogenated pyridines are of interest in materials science due to their unique electronic and luminescent properties. smolecule.com The pyridine ring itself is an electron-deficient system, and the presence of halogens and other functional groups can further tune its electron-accepting or electron-donating character. The 2-aminopyridine core is known to exhibit fluorescence, a property that can be modulated by substitution, making it a potential building block for emissive materials. researchgate.net While specific research on this compound in this context is not widely published, its structural motifs are found in compounds used for developing advanced materials like polymers and dyes. The ability to functionalize this molecule through cross-coupling reactions makes it a candidate for creating conjugated oligomers and polymers with tailored optoelectronic properties. smolecule.com

Precursor in Agrochemical and Pharmaceutical Lead Compound Synthesis

One of the most significant applications of this compound is as a precursor for the synthesis of biologically active compounds in the pharmaceutical and agrochemical industries. nbinno.comindiamart.com The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. frontiersin.org

Structurally similar compounds, such as 2-Amino-3-bromo-6-methylpyridine, are explicitly cited as building blocks for developing kinase inhibitors, as well as anticancer and antiviral agents. guidechem.comnbinno.com The presence of both electron-withdrawing and electron-donating groups on the pyridine ring can influence the compound's reactivity and its interactions with biological targets like enzymes or receptors. indiamart.com Its derivatives have been investigated for a range of therapeutic applications, including the inhibition of enzymes crucial for disease progression. The versatility of this compound allows for its incorporation into lead compounds that can be optimized for efficacy and safety, making it a valuable starting material in the quest for new medicines and crop protection agents. nbinno.com

Utilization in the Synthesis of Probes for Biochemical and Physiological Investigations

While direct and specific applications of this compound in the synthesis of probes for biochemical and physiological investigations are not extensively documented in current research literature, the foundational structure of 2-aminopyridine and its substituted derivatives is of significant interest in the development of fluorescent probes and imaging agents. The inherent photophysical properties of the 2-aminopyridine core make it a valuable scaffold for the design of molecules capable of detecting and visualizing biological processes. nih.govresearchgate.net

The general strategy involves modifying the 2-aminopyridine structure to create probes with specific functionalities. These modifications can tune the molecule's fluorescent properties, such as quantum yield, Stokes shift, and emission wavelength, and can also introduce recognition elements for specific biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups to the pyridine ring can significantly alter the internal charge transfer (ICT) state, thereby modulating the fluorescence output. beilstein-journals.org This principle is fundamental to the design of "turn-on" or "turn-off" fluorescent probes that signal the presence of a target analyte.

Research into related substituted aminopyridines provides insight into the potential applications of this class of compounds. Various derivatives are employed in the construction of probes for bioimaging and sensing. For example, the development of novel pyridine-based fluorescent compounds through the reaction of functionalized maleimides with 2-aminopyridines has yielded low-molecular-weight luminogens with aggregation-induced emission enhancement (AIEE) properties, which are highly valuable for applications in aqueous biological environments. beilstein-journals.org

Furthermore, the synthesis of multi-substituted aminopyridines has been explored to study their fluorescent properties, with some derivatives being designed as potential biological probes for "click-and-probing" applications on biomolecules like proteins. nih.gov The versatility of the 2-aminopyridine scaffold allows for its incorporation into more complex systems, such as fused heterocyclic compounds like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which have also found use as fluorescent probes. sioc-journal.cn

One notable example in a related structural class is the synthesis of tris[(6-bromopyridin-2-yl)methyl]amine, a tripodal tetradentate ligand. While this is a more complex molecule, its foundation lies in a substituted bromopyridine structure. Such ligands are investigated for their potential in creating biochemical sensors, particularly for detecting metal ions that are implicated in pathological conditions. iucr.orgiucr.orgresearchgate.net

The table below summarizes findings on related substituted aminopyridine derivatives used in the development of biochemical probes, illustrating the potential utility of the this compound scaffold in this area of research.

Table 1: Applications of Substituted 2-Aminopyridine Derivatives in Probe Synthesis

| Derivative Class | Probe Type/Application | Research Findings |

| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides | Aggregation-Induced Emission Enhancement (AIEE) Luminogens | Synthesized by reacting functionalized maleimides with 2-aminopyridines; the presence of electron-withdrawing groups on the pyridine ring led to AIEE properties in aqueous media, making them suitable for bio-imaging. beilstein-journals.org |

| Azide-substituted aminopyridines | "Click-and-Probing" Biological Probes | An aminopyridine with an azide (B81097) group was synthesized and showed potential for use in click chemistry to attach the fluorescent scaffold to biomolecules for probing applications. nih.gov |

| Tris[(6-bromopyridin-2-yl)methyl]amine | Biochemical Metal Ion Sensors | This complex ligand, built from a 6-bromopyridine unit, is explored for its ability to chelate metal ions like zinc and copper, with potential applications in developing sensors for diseases associated with metal dysregulation. iucr.orgiucr.org |

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for 3-Bromo-6-ethylpyridin-2-amine Transformations

The functionalization of pyridine (B92270) rings, including derivatives like this compound, is an area of intensive research. researchgate.net The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of transformations involving this compound.

Future research will likely focus on the following areas:

Dual Catalytic Systems: Combining two distinct catalysts can enable new types of bond formations that are not achievable with a single catalyst. acs.org For instance, a dual system using nickel and cobalt catalysts has been shown to be effective for cross-electrophile coupling reactions between aryl and alkyl halides. nih.gov This approach could be adapted for the functionalization of this compound, allowing for the introduction of a wide range of substituents.

Photoredox Catalysis: This strategy utilizes light-absorbing catalysts to initiate chemical reactions. acs.org It has been successfully employed for the C-H alkylation of heteroarenes and offers a mild and efficient way to functionalize pyridine derivatives. researchgate.net

Heterogeneous Catalysis: The use of solid-supported catalysts, such as zeolites (e.g., ZSM-5), offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable chemical processes. tandfonline.com Research into new heterogeneous catalysts for pyridine transformations is an active field. tandfonline.com

Biocatalysis: Enzymes and whole-cell systems are emerging as powerful tools for the selective functionalization of pyridines. numberanalytics.com For example, the bacterium Burkholderia sp. MAK1 has demonstrated the ability to hydroxylate various pyridin-2-amine derivatives. nih.gov Exploring biocatalytic routes for the transformation of this compound could lead to highly selective and environmentally friendly synthetic methods.

A comparative table of emerging catalytic systems is presented below:

| Catalytic System | Description | Potential Application for this compound |

| Dual Catalysis | Employs two different catalysts to enable novel bond formations. acs.org | Cross-coupling reactions to introduce diverse functional groups. nih.gov |

| Photoredox Catalysis | Uses light-absorbing catalysts to drive chemical reactions. acs.org | C-H functionalization and other mild transformations. researchgate.net |

| Heterogeneous Catalysis | Utilizes solid-supported catalysts for improved sustainability. tandfonline.com | Efficient and reusable systems for various synthetic modifications. tandfonline.com |

| Biocatalysis | Employs enzymes or whole cells for highly selective reactions. numberanalytics.com | Regio- and stereoselective hydroxylation or other transformations. nih.gov |

Chemo- and Regioselective Functionalization Strategies

Achieving high chemo- and regioselectivity in the functionalization of substituted pyridines like this compound is a significant challenge. The inherent reactivity of the pyridine ring and the influence of existing substituents must be carefully controlled.

Key emerging strategies include:

Directed Metalation: The use of directing groups can control the position of metalation on the pyridine ring, allowing for subsequent functionalization at a specific site. znaturforsch.com This approach has been used for the regioselective functionalization of various pyridine derivatives. znaturforsch.com

Halogen/Metal Exchange: The bromine atom in this compound can be selectively exchanged with a metal, creating a nucleophilic center that can react with various electrophiles. znaturforsch.com This is a powerful tool for introducing new substituents at the 3-position.

C-H Bond Functionalization: Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized substrates. nih.gov Catalytic systems that can selectively activate and functionalize specific C-H bonds on the pyridine ring are highly sought after. nih.govmdpi.com

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials. acs.orgbohrium.com Designing MCRs that incorporate this compound could provide rapid access to diverse libraries of pyridine-containing compounds. acs.orgbohrium.com

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design for Pyridine Derivatives

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by accelerating the discovery and optimization of reaction pathways. benthamscience.comacs.org

Future developments in this area will likely involve:

Retrosynthesis Prediction: AI-powered tools can analyze a target molecule and propose a series of reactions to synthesize it, drawing on vast databases of known chemical transformations. acs.org This can significantly reduce the time and effort required to design a synthetic route for a complex derivative of this compound.

Reaction Condition Optimization: ML models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation.

Novel Reaction Discovery: By analyzing patterns in chemical data, AI algorithms may be able to predict entirely new reactions and catalytic systems for the functionalization of pyridine derivatives.

Advanced In Silico Modeling for Predicting Reactivity and Molecular Interactions

Computational chemistry provides invaluable insights into the behavior of molecules, guiding experimental design and interpretation. researchgate.net Advanced in silico modeling techniques are becoming increasingly important in the study of pyridine derivatives. researchgate.netacs.org

Key applications include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netmdpi.com This information can help to understand its reactivity in different chemical environments.

Molecular Docking: This technique predicts the preferred orientation of a molecule when it binds to a biological target, such as a protein or enzyme. researchgate.netresearchgate.net For derivatives of this compound with potential pharmaceutical applications, molecular docking can help to identify promising candidates and guide their optimization. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. researchgate.net This can be particularly useful for understanding the behavior of flexible molecules and their interactions with biological macromolecules.

The following table summarizes the applications of advanced in silico modeling:

| Modeling Technique | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Predicts electronic structure and reactivity. researchgate.netmdpi.com | Understanding reaction mechanisms and predicting sites of reactivity. |

| Molecular Docking | Predicts binding affinity and orientation to biological targets. researchgate.netresearchgate.net | Guiding the design of new drug candidates. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules and their interactions. researchgate.net | Studying conformational flexibility and binding stability. |

Development of Sustainable and Green Chemistry Approaches for Pyridine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govtandfonline.com

Future research in the sustainable synthesis of pyridine derivatives will focus on:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key goal. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency. nih.gov

One-Pot Reactions: Combining multiple reaction steps into a single pot reduces the need for intermediate purification and minimizes solvent usage. bohrium.comnih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Bromo-6-ethylpyridin-2-amine, and what reaction conditions optimize yield?

- Methodology : The compound is typically synthesized via bromination of a pre-functionalized pyridine precursor. A common approach involves using N-bromosuccinimide (NBS) as the brominating agent in acetonitrile or dichloromethane at 0–25°C. For example, bromination of 6-ethylpyridin-2-amine with NBS achieves regioselectivity at the 3-position due to steric and electronic effects of the ethyl group .

- Key Considerations :

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and prevent side reactions .

- Catalysts : FeBr₃ or AlBr₃ may improve bromination efficiency but require careful stoichiometric control to avoid over-bromination .

- Yield optimization : Yields >75% are achievable under inert atmospheres (N₂/Ar) with slow reagent addition to manage exothermicity.

Q. How can the purity of this compound be validated after synthesis?

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., ethyl group at C6, bromine at C3). Key signals include δ ~2.5 ppm (quartet, CH₂ of ethyl) and δ ~8.0 ppm (doublet, pyridine H4) .

- Elemental Analysis : Match calculated vs. observed C/H/N/Br ratios to detect residual solvents or unreacted precursors .

Q. What are the primary applications of this compound in medicinal chemistry?

- Role as a Building Block :

- Suzuki-Miyaura Coupling : The bromine atom enables cross-coupling with arylboronic acids to generate biaryl derivatives for kinase inhibitor development .

- Amine Functionalization : The 2-amine group facilitates condensation reactions (e.g., with aldehydes) to form imine-based ligands for metal-catalyzed reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Steric Effects : The ethyl group at C6 hinders transmetalation in palladium-catalyzed couplings, requiring bulky ligands (e.g., XPhos) to enhance catalytic turnover .

- Electronic Effects : Electron-donating ethyl groups increase electron density at C3-Br, accelerating oxidative addition but potentially leading to β-hydride elimination side reactions.

Q. What strategies resolve contradictions in regioselectivity during bromination of substituted pyridines?

- Contradiction : Literature reports varying bromination sites for ethyl-substituted pyridines depending on reaction conditions.

- Resolution :

- Computational Modeling : DFT studies (e.g., Gaussian 16) reveal that NBS in acetonitrile favors C3 bromination due to lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for C5) .

- Experimental Validation : In-situ IR monitoring confirms intermediate formation at C3, validated by X-ray crystallography of the brominated product .

Q. How can computational methods predict the biological activity of derivatives of this compound?